molecular formula C7H8BrN3O B8045162 3-Amino-6-bromo-N-methylpicolinamide

3-Amino-6-bromo-N-methylpicolinamide

Cat. No.: B8045162
M. Wt: 230.06 g/mol
InChI Key: BDAGJTNTBPTWED-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-methylpicolinamide: is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol It is a derivative of picolinamide, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-6-bromo-N-methylpicolinamide typically involves the following steps :

    Starting Material: The synthesis begins with 3-amino-6-bromopyridine-2-carboxylic acid ethyl ester.

    Reaction with Methylamine: A 10M solution of methylamine in water is added to the starting material in methanol. The reaction is carried out in a stainless steel reactor.

    Formation of the Product: The reaction mixture is stirred under controlled conditions to yield this compound.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

3-Amino-6-bromo-N-methylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reductive Amination: The compound can undergo reductive amination to form secondary or tertiary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide group.

    Reductive Amination: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: The major products are 3-amino-6-bromopyridine-2-carboxylic acid and methylamine.

    Amination Products: Secondary or tertiary amines are formed based on the specific reductive amination conditions.

Scientific Research Applications

Chemistry:

3-Amino-6-bromo-N-methylpicolinamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents .

Industry:

The compound’s reactivity and functional groups make it useful in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The exact mechanism of action of 3-Amino-6-bromo-N-methylpicolinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness:

3-Amino-6-bromo-N-methylpicolinamide’s unique combination of functional groups provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-amino-6-bromo-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-10-7(12)6-4(9)2-3-5(8)11-6/h2-3H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGJTNTBPTWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 10M solution of Methylamine in H2O (30.0 mL, 386 mmol) was added to a stainless steel reactor containing 3-amino-6-bromopyridine-2-carboxylic acid ethyl ester (Compound 6E, 7.614 g, 31.07 mmol) in MeOH (20.0 mL). The reactor was sealed and heated to 100° C. for 16 hours. The cooled reaction mixture was transferred to a round bottom flask and concentrated in vacuo forming a yellow precipitate which was collected by filtration. Further precipitate formed in the filtrate which was also collected. The combined precipitates were dried in vacuo to afford the title compound as 6.18 g of a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.80 (br. s., 1H), 7.27 (d, J=8.6 Hz, 1H), 6.91 (d, J=8.6 Hz, 1H), 6.02 (br. s., 2H), 2.97 (d, J=5.1 Hz, 3H).
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